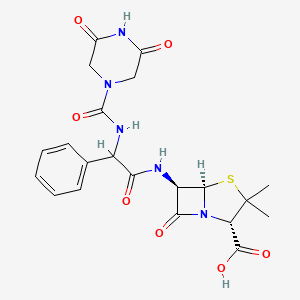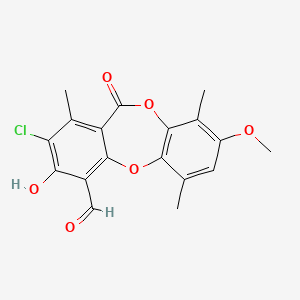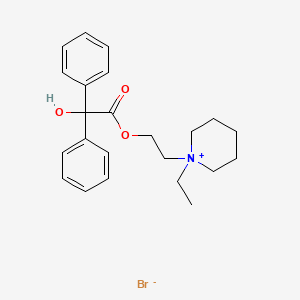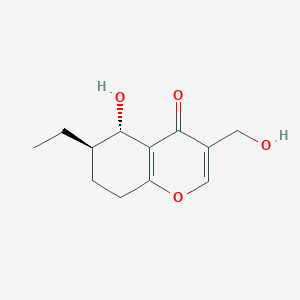
Diplodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diplosporin is a pyranone.
Diplodiol is a natural product found in Stenocarpella macrospora with data available.
Wissenschaftliche Forschungsanwendungen
Neurotoxin from Stenocarpella Maydis
- A study described the isolation of a neurotoxin named diplonine from cultures of the fungus Stenocarpella maydis, which induces neurological signs in guinea pigs similar to those observed in cattle and sheep suffering from diplodiosis, a neuromycotoxicosis. This toxin is associated with spongiform degeneration in the brain and could have implications for understanding the pathological mechanisms of fungal toxins in livestock (Snyman et al., 2011).
Drug Delivery Systems
- Another study explored the encapsulation of the drug dipyridamole in polycaprolactone (PCL) using electrospinning to create a drug delivery system (DDS). This research is significant for its potential applications in biomedical engineering, showcasing how drugs can be effectively delivered to target areas, improving therapeutic outcomes (Repanas et al., 2016).
Database of Interacting Proteins (DIP)
- The Database of Interacting Proteins (DIP) stands out as a valuable resource for the scientific community, documenting experimentally determined protein-protein interactions. This database aids in understanding protein functions and their interactions, which is crucial for various fields, including molecular biology and genetics (Xenarios et al., 2000; Xenarios et al., 2002).
Toxic Metabolites of Stenocarpella Maydis
- Research into the cell death induced by toxic metabolites of Stenocarpella maydis, such as diplodiatoxin and dipmatol, contributes to the understanding of the mechanisms of action of these compounds on cellular models. This study could have implications for developing strategies to mitigate the effects of these toxins (Masango et al., 2015).
Eigenschaften
CAS-Nummer |
69199-05-9 |
|---|---|
Produktname |
Diplodiol |
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(5S,6R)-6-ethyl-5-hydroxy-3-(hydroxymethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C12H16O4/c1-2-7-3-4-9-10(11(7)14)12(15)8(5-13)6-16-9/h6-7,11,13-14H,2-5H2,1H3/t7-,11+/m1/s1 |
InChI-Schlüssel |
BFQQKLXDPGTJKC-HQJQHLMTSA-N |
Isomerische SMILES |
CC[C@@H]1CCC2=C([C@H]1O)C(=O)C(=CO2)CO |
SMILES |
CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |
Kanonische SMILES |
CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |
Andere CAS-Nummern |
7143-89-7 |
Synonyme |
diplodiol trans-6-ethyl-5-hydroxy-3-hydroxymethyl-5,6,7,8-tetrahydrochromone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



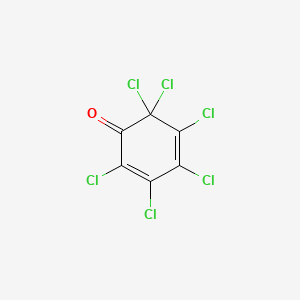
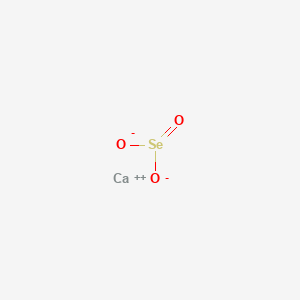
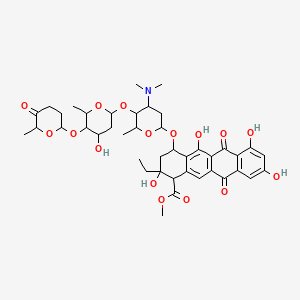
![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)
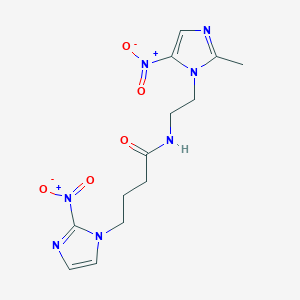
![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)
